3,4-Dichloro-2-hydroxybenzoic acid
Overview
Description
3,4-Dichloro-2-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-4 of the benzene ring . It is a monohydroxybenzoic acid and a dichlorobenzene .
Molecular Structure Analysis
The molecular formula of this compound is C7H4Cl2O3 . The molecular weight is 207.01 . The IUPAC Standard InChI is InChI=1S/C7H4Cl2O3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H, (H,11,12) .Physical and Chemical Properties Analysis
The melting point of this compound is between 211-215°C .Scientific Research Applications
Chemical Synthesis and Transformation
The reduction of 3,5-dichloro-4-hydroxybenzoic acid, a compound closely related to 3,4-dichloro-2-hydroxybenzoic acid, has been studied using LiAlH4 as a catalyst. This reduction unexpectedly yielded bis(3,5-dichloro-4-hydroxyphenyl)methane instead of the typical reduction product of carboxylic acids. The product was identified based on various spectroscopic analyses (Ritmaleni, Notario, & Yuliatun, 2013).
Industrial and Biotechnological Applications
4-Hydroxybenzoic acid, which is structurally related to this compound, has emerged as a versatile intermediate for various high-value bioproducts. It's used in industries ranging from food and cosmetics to pharmacy and fungicides. Recent advances in synthetic biology and metabolic engineering have streamlined the biosynthesis of 4-HBA, further expanding its application potential in producing compounds like resveratrol, muconic acid, and vanillyl alcohol (Wang et al., 2018).
Environmental and Analytical Chemistry
Dicamba ester, a derivative of 3,6-dichloro-2-hydroxybenzoic acid, another closely related compound, is synthesized using environmentally friendly reagents and catalysts. This synthesis offers insights into greener chemical processes, emphasizing the role of such compounds in developing sustainable industrial practices (Deshmukh & Yadav, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various enzymes and proteins, influencing cellular processes .
Mode of Action
It’s known that hydroxybenzoic acids can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
It’s known that hydroxybenzoic acids are involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds . These compounds play crucial roles in plant defense mechanisms and human health .
Pharmacokinetics
Factors such as lipophilicity and water solubility can influence its bioavailability
Result of Action
It’s known that hydroxybenzoic acids can have antioxidant properties . They can neutralize free radicals, thereby preventing oxidative damage to cells .
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its reactivity and stability
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It has been shown to interact with a variety of enzymes and proteins. For instance, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase . This interaction suggests that this compound can modulate the activity of this enzyme, which is involved in steroid metabolism. Additionally, it has been observed to bind to bovine serum albumin, a model transport protein . These interactions highlight the compound’s potential to influence various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a cyclin-dependent kinase inhibitor, which can affect cell proliferation and potentially be used in cancer treatment . By inhibiting these kinases, this compound can alter the cell cycle, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with human 20α-hydroxysteroid dehydrogenase results in the inhibition of this enzyme’s activity . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways. Additionally, it can influence gene expression by acting on transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its potential therapeutic applications and for minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in the phenylpropane biosynthetic pathway . These interactions can affect metabolic flux and the levels of metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, its interaction with bovine serum albumin suggests that it can be transported within the bloodstream . This interaction can influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.
Properties
IUPAC Name |
3,4-dichloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVRFJDZXIYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298529 | |
Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14010-45-8 | |
Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14010-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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